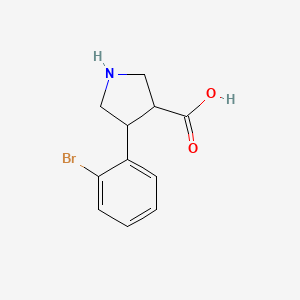
4-(2-Bromophenyl)pyrrolidin-3-carbonsäure
Übersicht
Beschreibung
4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Pyrrolidin ist ein vielseitiges Grundgerüst für neuartige biologisch aktive Verbindungen, die in der Arzneimittelforschung eingesetzt werden . Der fünfringige Pyrrolidinring wird von Arzneimittelchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten .
Behandlung menschlicher Krankheiten
Verbindungen, die durch den Pyrrolidinring und seine Derivate gekennzeichnet sind, darunter Pyrrolizine, Pyrrolidin-2-on, Pyrrolidin-2,5-dione und Prolinol, wurden als wirksam bei der Behandlung verschiedener menschlicher Krankheiten beschrieben .
Neurologische Erkrankungen
Einige Pyrrolidinderivate haben sich als potenzielle neuroprotektive Mittel für aktivierte Acetylcholinesterase-gebundene neurologische Erkrankungen gezeigt .
Antibakterielle Aktivität
Pyrrolidinderivate haben eine antibakterielle Aktivität gezeigt, wodurch sie bei der Entwicklung neuer antimikrobieller Medikamente nützlich sind .
Antivirale Aktivität
Pyrrolidinderivate haben auch eine antivirale Aktivität gezeigt, was auf ihre potenzielle Verwendung in der Entwicklung antiviraler Medikamente hindeutet .
Antikrebsaktivität
Es wurde festgestellt, dass Pyrrolidinderivate eine Antikrebsaktivität aufweisen, was auf ihre potenzielle Verwendung in der Krebsbehandlung hindeutet .
Entzündungshemmende Aktivität
Pyrrolidinderivate haben eine entzündungshemmende Aktivität gezeigt, was auf ihre potenzielle Verwendung bei der Behandlung von Entzündungszuständen hindeutet .
Enzyminhibition
Pyrrolidinderivate haben verschiedene enzymhemmende Wirkungen gezeigt, die bei der Entwicklung neuer Medikamente nützlich sein könnten, die auf bestimmte Enzyme abzielen .
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGSCRAWFNNSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















